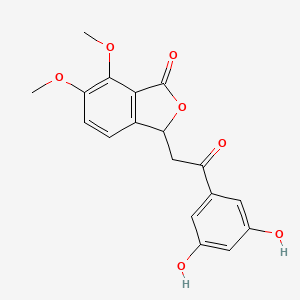

3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Description

3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, ketonic, and furan functionalities, making it a subject of interest in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

3-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-23-14-4-3-12-15(25-18(22)16(12)17(14)24-2)8-13(21)9-5-10(19)7-11(20)6-9/h3-7,15,19-20H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTQWAULSWGKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC(=C3)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dihydroxyphenyl intermediate, which is then subjected to a series of reactions to introduce the oxoethyl and dimethoxyisobenzofuran moieties.

-

Step 1: Synthesis of 3,5-Dihydroxyphenyl Intermediate

Reagents: Phenol, formaldehyde, and a base (e.g., sodium hydroxide)

Conditions: Reflux in an aqueous medium

Reaction: Phenol reacts with formaldehyde in the presence of a base to form 3,5-dihydroxyphenylmethanol.

-

Step 2: Formation of the Oxoethyl Group

Reagents: Acetyl chloride, aluminum chloride (AlCl3)

Conditions: Friedel-Crafts acylation

Reaction: The 3,5-dihydroxyphenylmethanol undergoes acylation with acetyl chloride in the presence of AlCl3 to form the oxoethyl group.

-

Step 3: Cyclization to Form Isobenzofuran

Reagents: Dimethoxybenzene, phosphorus oxychloride (POCl3)

Conditions: Cyclization reaction

Reaction: The intermediate undergoes cyclization with dimethoxybenzene and POCl3 to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Conditions: Aqueous or organic solvents

Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.

-

Reduction:

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Conditions: Mild to strong reducing conditions

Products: Reduced forms with alcohol or alkane functionalities.

-

Substitution:

Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Conditions: Room temperature to reflux

Products: Substituted derivatives with halogen or nucleophile groups.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous medium, H2O2 in organic solvents

Reduction: NaBH4 in methanol, LiAlH4 in ether

Substitution: Halogens in acetic acid, nucleophiles in polar solvents

Scientific Research Applications

Chemistry

In chemistry, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of phenolic groups suggests that it may scavenge free radicals and reduce oxidative stress in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can interact with reactive oxygen species (ROS), neutralizing them and reducing oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dihydroxyphenylpropionoic acid

- 3,5-Dihydroxybenzyl alcohol

- 3,5-Dihydroxybenzoic acid

Comparison

Compared to these similar compounds, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one stands out due to its additional oxoethyl and dimethoxyisobenzofuran functionalities

Biological Activity

3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one, a compound with complex chemical structure, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound's IUPAC name suggests a complex arrangement of functional groups that may contribute to its biological activity. The presence of hydroxyl groups and methoxy substituents is notable for their roles in modulating biochemical interactions.

Biological Activities

The compound exhibits a range of biological activities which can be categorized as follows:

Antioxidant Activity

Research indicates that compounds with similar structures often possess significant antioxidant properties. The presence of multiple hydroxyl groups is associated with the scavenging of free radicals, thus protecting cells from oxidative stress.

- Mechanism : The antioxidant activity is primarily attributed to the ability of hydroxyl groups to donate electrons, stabilizing free radicals and reducing oxidative damage.

Anticancer Properties

Studies have shown that derivatives of isobenzofuran exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that a structurally related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests potential for 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one in cancer therapy.

Anti-inflammatory Effects

Compounds with similar phenolic structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Research Findings : In vitro studies showed that related compounds inhibited the expression of COX-2 and iNOS in macrophages, leading to decreased production of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | Moderate (0.661 mg/ml) |

| Bioavailability Score | 0.55 |

| Lipinski's Rule | Complies (0 violations) |

These parameters suggest that the compound has favorable characteristics for oral bioavailability and systemic circulation.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the safety profile. Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses; however, further studies are warranted to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation reactions between phthalaldehyde derivatives and ketones (e.g., methylacetophenone analogs). Solvent-free conditions at elevated temperatures (120–150°C) are typically employed to promote cyclization. Catalysts such as acetic acid or Lewis acids may enhance reaction efficiency. Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1: Synthetic Approaches

| Precursors | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phthalaldehyde + methylacetophenone analog | Solvent-free, 130°C, 12h | 65–72 | ≥95% |

| Brominated intermediate + Grignard reagent | THF, −78°C to RT, 24h | 58 | 90% |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray diffraction (XRD): Resolves crystal packing and intramolecular interactions (e.g., C–H⋯O, π-π stacking). Single-crystal analysis confirms the lactone ring conformation and substituent orientation .

- NMR (1H/13C): Assigns methoxy (δ 3.8–4.0 ppm) and dihydroxyphenyl protons (δ 6.2–6.8 ppm). COSY and NOESY correlate spatial proximity of substituents .

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., Br⋯Br contacts in analogs) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility: Test in polar (DMSO, methanol) and nonpolar solvents (chloroform) using UV-Vis spectroscopy.

- Stability: Monitor degradation via HPLC under varying pH (2–12) and temperatures (4–37°C). Methoxy groups enhance stability compared to hydroxy analogs .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxy vs. methoxy) impact biological activity and molecular conformation?

- Replace the 3,5-dihydroxyphenyl group with methoxy or methyl groups to study structure-activity relationships (SAR).

- Biological assays: Compare antioxidant activity (DPPH/ABTS assays) and cytotoxicity (MTT assay) in cell lines. Hydroxy groups enhance radical scavenging but reduce metabolic stability .

- Conformational analysis: XRD shows methoxy substituents increase steric hindrance, altering dihedral angles by 10–15° compared to hydroxy analogs .

Q. What strategies resolve contradictions in crystallographic data between this compound and structural analogs?

- Energy framework analysis: Computes interaction energies (electrostatic, dispersion) to explain packing differences.

- Electrostatic potential maps: Identify regions of high electron density (e.g., lactone carbonyl) influencing hydrogen-bonding networks .

- Comparative studies: Cross-reference with analogs like 3-phenylisobenzofuran-1(3H)-one to isolate substituent effects .

Q. Can computational modeling predict intermolecular interactions for co-crystallization studies?

- Molecular docking: Simulate binding with biological targets (e.g., enzymes) using AutoDock Vina.

- DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Recommendations

- For synthesis: Prioritize solvent-free conditions to minimize byproducts.

- For structural analysis: Combine XRD with Hirshfeld surface metrics for comprehensive interaction profiling.

- For biological studies: Use hydroxy-substituted analogs as positive controls in antioxidant assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.